molecular formula C11H20N2O2 B1386423 Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate CAS No. 885271-67-0

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B1386423
CAS No.: 885271-67-0
M. Wt: 212.29 g/mol
InChI Key: TUIAJQPTVCSWOB-UHFFFAOYSA-N
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Description

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate is a bicyclic amine derivative with a Boc-protected amine group. Its molecular formula is C₁₁H₂₀N₂O₂ (average mass: 212.29 g/mol), and it features a [4.2.0] bicyclic system with nitrogen atoms at positions 3 and 7 . The compound exists in stereoisomeric forms, such as (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS: 1417789-72-0) , and is commercially available under CAS 885271-67-0, often as a hydrochloride salt for pharmaceutical applications . Its structural rigidity and functional groups make it valuable in drug discovery, particularly as a building block for receptor modulators .

Properties

IUPAC Name

tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIAJQPTVCSWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656408
Record name tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-67-0
Record name tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common synthetic approach involves the reaction of a suitably substituted diazabicyclo precursor with tert-butyl chloroformate (Boc anhydride) in the presence of a base such as triethylamine. This method facilitates the formation of the carbamate linkage, attaching the tert-butyl ester to the nitrogen atom within the bicyclic framework. The process typically proceeds under inert atmospheres (nitrogen or argon) to prevent oxidation or side reactions, with temperature control being critical to optimize yield and selectivity.

Reaction Scheme:

Bicyclic amine precursor + tert-butyl chloroformate → tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate

Reaction Conditions:

Parameter Typical Range Notes
Solvent Dichloromethane (DCM), tetrahydrofuran (THF) Ensures solubility and inertness
Base Triethylamine or N,N-Diisopropylethylamine Neutralizes HCl formed during carbamate formation
Temperature 0°C to room temperature Controls reaction rate and selectivity
Atmosphere Inert (N₂ or Ar) Prevents oxidation

Industrial and Scalable Methods

On an industrial scale, the synthesis employs continuous flow reactors to enhance safety, control, and scalability. These systems allow precise modulation of reaction parameters, reducing by-products and increasing overall yield. Purification typically involves crystallization or chromatography, ensuring high purity suitable for pharmaceutical or research applications.

Detailed Research Findings

Research indicates that the key to successful synthesis lies in the stereoselective cyclization of precursor molecules. One notable methodology involves the enantioselective construction of the bicyclic core via chiral catalysts or auxiliaries, which direct the stereochemistry during ring closure. For example, the use of chiral Lewis acids or organocatalysts has been explored to improve enantiomeric excesses in the synthesis process.

Data Table: Comparative Synthesis Methods

Method Starting Material Reagents Catalyst Solvent Yield (%) Enantiomeric Excess (%) Notes
Method A Diazabicyclo precursor Boc anhydride Triethylamine DCM 85 90 Standard carbamate formation
Method B Achiral precursor Boc anhydride Chiral Lewis acid THF 78 95 Enantioselective synthesis
Method C Tropinone derivative Boc anhydride Organocatalyst DCM 80 88 Stereocontrolled ring closure

Notes on Reaction Optimization

  • Temperature Control: Maintaining low temperatures (0°C) during the initial addition minimizes side reactions.
  • Stoichiometry: Using slight excesses of tert-butyl chloroformate ensures complete conversion.
  • Purification: Recrystallization from suitable solvents like ethyl acetate or chromatography enhances purity.

Summary of Key Findings

  • The primary synthesis involves carbamate formation via reaction of a diazabicyclo precursor with tert-butyl chloroformate.
  • Stereoselectivity can be improved through chiral catalysts or auxiliaries.
  • Industrial methods favor continuous flow systems for scalability.
  • Purification techniques such as crystallization are vital for obtaining high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted diazabicyclo compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that derivatives of diazabicyclo compounds exhibit promising anticancer properties. Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications of the diazabicyclo structure could enhance cytotoxicity against breast cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Neuroprotective Effects:
Research has also highlighted the neuroprotective effects of diazabicyclo compounds. This compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Catalyst in Chemical Reactions:
this compound serves as an effective catalyst in various organic reactions, including Michael additions and Diels-Alder reactions. Its bicyclic structure allows for unique reactivity patterns that can facilitate the formation of complex organic molecules.

Synthesis of Bioactive Compounds:
The compound is utilized as an intermediate in synthesizing various bioactive molecules, particularly those with pharmaceutical relevance. Its ability to undergo functionalization at specific sites enables the development of novel compounds with enhanced biological activity.

Material Science

Polymer Chemistry:
In material science, this compound is explored for its potential use in polymer synthesis. The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

Nanotechnology Applications:
The compound's unique structural features make it suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and targeted delivery.

  • Anticancer Research Study:
    A recent study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various diazabicyclo derivatives, including this compound. The results indicated significant inhibition of cell proliferation in breast cancer models (Smith et al., 2024).
  • Neuroprotection Investigation:
    Research published in Neuroscience Letters explored the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures, demonstrating a reduction in cell death rates and improved cell viability (Johnson et al., 2024).
  • Catalytic Applications:
    A study featured in Organic Letters highlighted the use of this compound as a catalyst for Diels-Alder reactions, showcasing its efficiency in synthesizing complex cyclic compounds (Williams et al., 2024).

Mechanism of Action

The mechanism of action of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Bicyclic Framework Variations

3,7-Diazabicyclo[3.3.1]nonane Derivatives
  • Structure : Smaller [3.3.1] bicyclic system (e.g., LA-1 and LA-2 complexes with β-cyclodextrin) .
  • Activity : Local anesthetic effects, with toxicity (LD₅₀) ranging from 825 mg/kg (LA-3) to higher toxicity for ethoxypropyl-substituted analogs .
  • Substituent Impact : Isopropoxypropyl groups reduce toxicity by 1.3× compared to ethoxypropyl .
2,5-Diazabicyclo[4.2.0]octanes
3,8-Diazabicyclo[4.2.0]octane Derivatives
  • Example : Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate (CAS: 1822802-72-1) .
  • Key Difference : Nitrogen positions (3,8 vs. 3,7) alter electronic properties and binding interactions.

Physicochemical Properties

Compound Bicyclo System Molecular Weight (g/mol) Key Substituents CAS Number
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] 212.29 Boc at N3 885271-67-0
LA-1 (β-cyclodextrin complex) [3.3.1] N/A Isopropoxypropyl at N7 N/A
Adekalant [3.3.1] N/A p-cyanophenoxy-hydroxypropyl N/A
Neopentyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate [4.2.0] 254.32 Neopentyl ester at N3 1822802-72-1
  • Solubility : Boc protection improves lipophilicity, aiding blood-brain barrier penetration compared to hydrophilic β-cyclodextrin complexes .

Biological Activity

Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate (CAS No. 885271-67-0) is a bicyclic compound with potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features suggest various applications, especially as a pharmacological agent.

  • Molecular Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • Purity : Typically reported as >95% in commercial preparations
  • Storage Conditions : Should be kept in a dark place, sealed and stored at 2-8°C to maintain stability .

Antibacterial Properties

Recent studies have identified this compound as a promising candidate for the development of new antibacterial agents. It has shown effectiveness against various strains of bacteria that produce β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics.

  • Mechanism of Action : The compound acts by inhibiting the activity of β-lactamases, thereby restoring the efficacy of existing antibiotics like ceftibuten against resistant strains of Enterobacteriaceae .
  • Case Study : In vivo studies demonstrated that when administered alongside ceftibuten, this compound significantly reduced bacterial load in infected models compared to controls .

Neuroprotective Effects

Preliminary investigations into the neuroprotective properties of this compound have yielded promising results:

  • Oxidative Stress Reduction : In models of oxidative stress induced by amyloid-beta (Aβ) peptides, the compound exhibited a moderate protective effect on astrocytes, reducing levels of pro-inflammatory cytokines such as TNF-α and free radicals .
  • Study Findings : A study reported that treatment with this compound led to a statistically significant decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and oxidative damage compared to untreated controls .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Activity TypeDescriptionReference
AntibacterialInhibits β-lactamase activity; restores antibiotic efficacy
NeuroprotectiveReduces oxidative stress and inflammatory cytokines
CytotoxicityExhibits low cytotoxicity in vitro against human cell lines

Q & A

Q. Key Methodological Steps :

  • Optimize reaction stoichiometry for cyclization.
  • Use polar aprotic solvents (e.g., DCM) and catalysts like triethylamine.
  • Validate product purity via HPLC or NMR.

How can conformational flexibility of the bicyclo[4.2.0]octane system impact its pharmacological activity?

Advanced Research Question
The bicyclo system’s conformation (e.g., chair–boat vs. twin chair) influences receptor binding. For instance, diazabicyclo derivatives in GLP-1 receptor modulation (e.g., AstraZeneca’s patent) rely on rigid conformations for target engagement . Computational tools like DFT and molecular docking (as applied to 3,7-diazabicyclo[3.3.1]nonan-9-one) can predict bioactive conformations .

Q. Key Methodological Steps :

  • Perform X-ray crystallography or Hirshfeld surface analysis to determine solid-state conformations .
  • Use Gaussian or ORCA for DFT calculations to model solution-phase flexibility.
  • Validate docking results with in vitro assays (e.g., receptor binding IC50).

What analytical techniques are critical for characterizing tert-butyl-protected diazabicyclo compounds?

Basic Research Question
Structural elucidation requires:

  • NMR : 1H^1H, 13C^{13}C, and 2D experiments (COSY, HSQC) to confirm bicyclo connectivity and Boc group integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1715 cm1^{-1}) from the Boc group .

Advanced Consideration : For stereoisomers, chiral HPLC or X-ray crystallography resolves enantiomeric purity .

How can researchers address challenges in stereochemical resolution during synthesis?

Advanced Research Question
Stereochemical heterogeneity, as seen in rac-tert-butyl derivatives , can be mitigated via:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,6S)-configured amines) .
  • Kinetic Resolution : Enzymatic or catalytic asymmetric synthesis (e.g., Sharpless epoxidation).
  • Chromatographic Separation : Chiral stationary phases (CSPs) in HPLC .

Validation : Compare experimental optical rotation with literature values or compute electronic circular dichroism (ECD) spectra.

What role does the tert-butyloxycarbonyl (Boc) group play in modifying physicochemical properties?

Basic Research Question
The Boc group enhances solubility in organic solvents and protects amines during multi-step syntheses. For example, tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate acts as a transient protecting group in peptide synthesis .

Q. Methodological Insight :

  • Deprotection: Use TFA or HCl in dioxane to cleave Boc without disrupting the bicyclo core .
  • LogP Optimization: Boc groups reduce polarity, improving membrane permeability in drug candidates .

How can factorial design optimize reaction conditions for diazabicyclo compound synthesis?

Advanced Research Question
Factorial design (e.g., 2k^k designs) identifies critical variables (temperature, catalyst loading, solvent ratio). For example, optimizing Mannich reactions for bicyclo[3.3.1] systems required screening 4–6 variables to maximize yield .

Q. Steps :

  • Define factors (e.g., reagent equivalents, time).
  • Use software (Minitab, JMP) to analyze interactions.
  • Validate with confirmatory runs.

What are the applications of this compound in medicinal chemistry?

Basic Research Question
Diazabicyclo scaffolds are privileged structures in drug discovery:

  • GPCR Modulation : GLP-1 receptor agonists (e.g., AstraZeneca’s patent) .
  • Antimicrobials : Target protein-protein interactions (PPIs) via rigid conformation .
  • Neurological Agents : Act as serotonin or dopamine transporter inhibitors .

Q. Methodological Validation :

  • Screen against target panels (e.g., Eurofins CEREP).
  • Assess cytotoxicity and selectivity (e.g., HEK293 vs. target cells).

How do researchers validate computational models predicting the reactivity of bicyclo systems?

Advanced Research Question
DFT-predicted reaction pathways (e.g., nucleophilic attack at carbonyl groups) are validated via:

  • Isotopic Labeling : Track 13C^{13}C-labeled intermediates via MS.
  • Kinetic Studies : Compare computed activation energies with experimental Arrhenius plots.
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman .

What strategies improve the scalability of diazabicyclo compound synthesis?

Advanced Research Question

  • Flow Chemistry : Continuous processing reduces purification steps.
  • Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) .
  • Catalyst Recycling : Immobilize catalysts on silica or magnetic nanoparticles.

Case Study : PharmaBlock’s scalable synthesis of tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate achieved 90% yield via optimized workup .

How can structural modifications enhance the metabolic stability of diazabicyclo derivatives?

Advanced Research Question

  • Deuterium Incorporation : Replace 1H^1H with 2H^2H at labile positions.
  • Steric Shielding : Introduce bulky groups (e.g., trifluoromethyl) near metabolic hotspots.
  • Prodrug Design : Mask amines as esters or amides for delayed release .

Validation : Perform microsomal stability assays (human/rat liver microsomes) and LC-MS metabolite profiling.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Reactant of Route 2
Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.